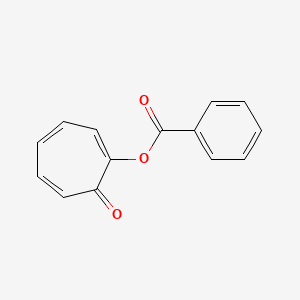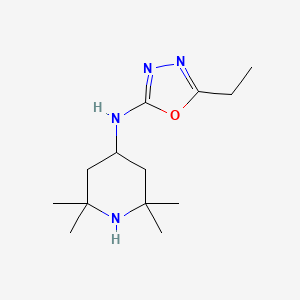
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine, also known as ETOA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ETOA is a piperidine derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and is a potential target for the treatment of neurological disorders. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is believed to contribute to the cognitive-enhancing effects of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been found to have various biochemical and physiological effects, including cognitive-enhancing effects, neuroprotective effects, and antimicrobial effects. In animal studies, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been found to improve learning and memory performance, as well as protect against neurotoxicity induced by amyloid-β peptide. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has also been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
The advantages of using N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine in lab experiments include its low toxicity, high solubility in water, and ease of synthesis. However, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a short half-life, which can make it difficult to study its pharmacokinetics and pharmacodynamics. Additionally, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has a low affinity for the α7 nAChR, which can make it difficult to study its mechanism of action.
将来の方向性
For the study of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine include the development of new derivatives, investigation of the structure-activity relationship, and the study of pharmacokinetics and pharmacodynamics.
合成法
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine can be synthesized using various methods, including the reaction of 2,2,6,6-tetramethylpiperidine-4-one with ethyl hydrazinecarboxylate, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 2,2,6,6-tetramethylpiperidine-4-one with ethyl hydrazinecarboxylate in the presence of acetic acid, followed by cyclization with phosphoryl chloride. Both methods result in the formation of N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine as a white crystalline powder.
科学的研究の応用
N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been found to have potential applications in various scientific fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. In drug discovery, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been used as a scaffold for the design of new compounds with improved pharmacological properties. In material science, N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,2,6,6-tetramethylpiperidin-4-amine has been studied for its potential as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
5-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O/c1-6-10-15-16-11(18-10)14-9-7-12(2,3)17-13(4,5)8-9/h9,17H,6-8H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKQRWVFQJUUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,4-oxadiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5683942.png)
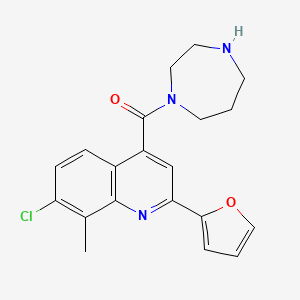

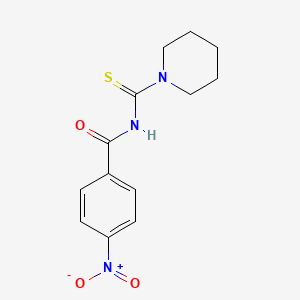
![3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-butenamide](/img/structure/B5683961.png)
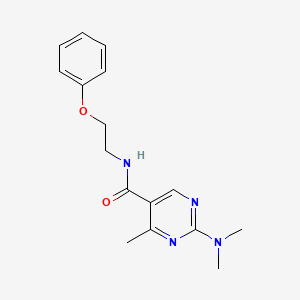
![2-methyl-3-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5683985.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683995.png)

![2-(dimethylamino)-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B5684006.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5684021.png)
